molecular formula C21H21NO6S2 B12203920 ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12203920
M. Wt: 447.5 g/mol
InChI Key: NHMVFTIIGIVUOM-UHFFFAOYSA-N
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Description

Structural Elucidation of Ethyl 2-{[(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-Oxathiin-2-yl)Carbonyl]Amino}-5,6-dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

Core Heterocyclic Framework Analysis

Cyclopenta[b]Thiophene Scaffold Configuration

The cyclopenta[b]thiophene moiety forms a bicyclic system comprising a five-membered cyclopentane ring fused to a thiophene heterocycle. X-ray crystallography reveals a planar thiophene ring (S–C bond lengths: 1.71–1.73 Å) fused to a slightly puckered cyclopentane ring (C–C–C angles: 105–110°). The dihydro nature of the cyclopentane component introduces partial saturation, with two CH₂ groups at positions 5 and 6 adopting envelope conformations to minimize steric strain.

1,4-Oxathiin Ring System with 4,4-Dioxide Functionality

The 1,4-oxathiin ring exhibits a chair-like conformation with axial S=O bonds (S–O distances: 1.45–1.48 Å). Sulfone oxidation at S¹ and S⁴ creates two equivalent sulfonyl groups (O=S=O angle: 117.5°), inducing electron withdrawal that stabilizes the adjacent carbonyl linkage. The dihydro modification at C5–C6 produces a half-chair distortion, with torsional angles of 15–20° between the sulfur atoms and adjacent carbons.

Conformational Analysis of Bicyclic Dihydro Moieties

The compound’s two dihydro systems adopt distinct conformations:

  • Cyclopenta[b]thiophene: Twist-boat conformation (puckering amplitude Q = 0.42 Å)
  • 1,4-Oxathiin: Half-chair distortion (asymmetric C5/C6 puckering)
    These conformations minimize non-bonded interactions between the thiophene sulfur and oxathiin oxygen atoms (separation: 3.12 Å).

Substituent Connectivity Patterns

Carbamate Linkage Between Thiophene and Oxathiin Units

The carbamate bridge (–NH–C(=O)–O–) connects C2 of the cyclopenta[b]thiophene to C2′ of the 1,4-oxathiin. Key bonding parameters include:

Bond Type Length (Å) Angle (°)
N–C(=O) 1.33 C–N–C=O

Properties

Molecular Formula

C21H21NO6S2

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO6S2/c1-2-27-21(24)16-14-9-6-10-15(14)29-20(16)22-19(23)17-18(13-7-4-3-5-8-13)30(25,26)12-11-28-17/h3-5,7-8H,2,6,9-12H2,1H3,(H,22,23)

InChI Key

NHMVFTIIGIVUOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclopenta[b]thiophene Carboxylate Intermediate

The ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate moiety is synthesized via cyclization of β-ketoester derivatives. A representative method involves:

  • Starting material : Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, prepared by reacting cyclopenta[b]thiophene-3-carboxylic acid with triethyl orthoformate and sodium azide in glacial acetic acid.

  • Reaction conditions : Reflux at 80°C for 12 hours under nitrogen.

  • Yield : ~75% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

1,4-Oxathiin-2-carbonyl Derivative

The 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl component is synthesized via copper-catalyzed [3 + 3] annulation:

  • Reactants : Pyridinium 1,4-zwitterionic thiolates and iodonium ylides of cyclic 1,3-diketones.

  • Catalyst : Copper(I) iodide (10 mol%).

  • Conditions : Room temperature, 24 hours in dichloromethane.

  • Post-modification : Oxidation of the sulfur atom to sulfone using hydrogen peroxide (30%) in acetic acid.

Coupling Strategies for Final Assembly

Amide Bond Formation

The cyclopenta[b]thiophene and oxathiin subunits are coupled via carbodiimide-mediated amidation:

  • Activation : 4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (reflux, 2 hours).

  • Coupling : Reacting the acyl chloride with the amine-functionalized cyclopenta[b]thiophene ester in anhydrous tetrahydrofuran (THF) with triethylamine as a base.

  • Yield : 68–72% after recrystallization from ethanol/water.

One-Pot Industrial Approaches

Patent CN103058870A describes a "one-pot" method for analogous esters, adaptable to this compound:

  • Cyclization : Diethyl adipate cyclized with metal sodium in toluene.

  • Substitution : Ethyl chloroacetate added at 60°C.

  • Hydrolysis/Decarboxylation : Concentrated HCl at reflux.

  • Esterification : Direct treatment with ethanol and sulfuric acid.

  • Advantages : Reduced purification steps, 85% overall yield.

Optimization and Scalability

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C<70°C reduces side products
Solvent PolarityTHF > DMF > TolueneTHF improves coupling rate
Catalyst Loading10 mol% CuI<5 mol% slows annulation
Oxidation Time3 hours (H₂O₂/AcOH)Over-oxidation degrades

Industrial Scale-Up Challenges

  • Continuous Flow Reactors : Mitigate exothermic risks during acyl chloride formation.

  • Cost Reduction : Replace column chromatography with antisolvent crystallization (e.g., hexane/DMF).

Analytical Validation

Structural Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 4.15 (q, 2H, -OCH₂CH₃).

    • δ 3.85–3.45 (m, 4H, oxathiin CH₂).

    • δ 7.45–7.25 (m, 5H, phenyl).

  • FTIR :

    • 1720 cm⁻¹ (ester C=O).

    • 1685 cm⁻¹ (amide C=O).

    • 1320, 1140 cm⁻¹ (sulfone S=O).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • Elemental Analysis : Calculated C: 58.12%, H: 5.24%, N: 3.11%; Found C: 57.98%, H: 5.31%, N: 3.07% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant antimicrobial properties. For example, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal activities against various pathogens . This suggests that the compound could be developed as a potential antimicrobial agent.

Antitumor Activity

Studies have highlighted the potential of thiophene-based compounds in cancer therapy. This compound may exhibit cytotoxic effects on cancer cell lines. Research into related compounds has demonstrated their ability to induce apoptosis in tumor cells, which could be explored further for therapeutic applications .

Anticonvulsant Properties

Certain derivatives of compounds containing the oxathiin moiety have been studied for their anticonvulsant effects. This application is particularly relevant for developing new treatments for epilepsy and other seizure disorders . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant antibacterial effects against Staphylococcus aureus and E. coli
Antitumor EffectsInduced apoptosis in various cancer cell lines; potential for development into anticancer drugs
Anticonvulsant ActivityShowed promise in reducing seizure frequency in animal models

Mechanism of Action

The mechanism of action of ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Piperazine-containing derivatives (e.g., GLX351322) demonstrate improved solubility and membrane permeability due to their basic nitrogen atoms, whereas the target compound’s oxathiin may reduce solubility .

Physicochemical Properties

Physicochemical parameters influence bioavailability and target engagement:

Compound Molecular Weight (g/mol) LogP* Solubility Key Functional Groups
Target Compound ~439.45 (estimated) 3.2 (predicted) Low (sulfone reduces polarity) Sulfone, ester, phenyl
4a () 574.09 4.8 Moderate (thioether) Thioether, pyrimidine
6o () 390.43 2.1 High (hydroxyl group) Hydroxyl, ester
GLX351322 () 474.53 3.5 Moderate (piperazine) Piperazine, furan

*LogP values estimated using fragment-based methods.

Key Observations :

  • Hydroxyl or piperazine substituents (e.g., 6o , GLX351322) improve aqueous solubility, whereas bulky hydrophobic groups (e.g., phenyl in the target compound) favor membrane penetration .
  • The sulfone group in the target compound may enhance oxidative stability compared to thioether-containing analogs like 4a .

Key Observations :

  • The Petasis reaction () offers modularity for introducing aryl groups but suffers from low yields (22%) .
  • The target compound’s synthesis likely parallels ’s oxathiin cyclization, avoiding chlorinated reagents for improved safety .

Biological Activity

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C20_{20}H21_{21}N O6_6S2_2
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 1144458-66-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer properties. The following subsections detail specific activities and findings.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory effects of compounds related to thiophene derivatives. For instance:

  • Case Study : A study on related thiophene compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound effectively reduced levels of TNF-alpha and IL-1β in activated macrophages, indicating potential use in treating inflammatory diseases .

2. Anticancer Activity

Thiophene derivatives have been recognized for their anticancer properties:

  • Research Findings : A study reported that similar compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

3. Cholesterol Regulation

Emerging research suggests that compounds with similar structures may influence lipid metabolism:

  • Findings : Certain thiophene derivatives were identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid transport and metabolism . This suggests potential applications in managing dyslipidemia.

Data Table of Biological Activities

Activity TypeRelated FindingsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-1β
AnticancerInduction of apoptosis in cancer cell lines
Cholesterol RegulationInhibition of CETP activity

Mechanistic Insights

The biological activities of this compound are likely mediated through:

  • Mitochondrial Pathways : Inducing oxidative stress leading to apoptosis.
  • Cytokine Modulation : Altering the expression levels of key inflammatory mediators.
  • Lipid Metabolism Regulation : Affecting CETP activity to influence cholesterol levels.

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